molecular formula C14H12BrClO B6293788 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene CAS No. 2379321-81-8

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene

Cat. No.: B6293788
CAS No.: 2379321-81-8
M. Wt: 311.60 g/mol
InChI Key: XHVCTZZIWRJMAJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene (CAS 2379321-81-8) is a versatile benzyloxy-protected halogenated benzene derivative of high interest in organic synthesis. Its molecular formula is C14H12BrClO and it has a molecular weight of 311.60 . This compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex molecules. The presence of multiple reactive sites, including the bromo and chloro substituents, allows for selective sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The benzyloxy group acts as a protecting group for a phenolic hydroxyl group, which can be selectively removed in later synthetic steps. Compounds with benzyloxy- and nitro-benzene core structures are recognized for their wide range of applications in pharmaceuticals, agrochemicals, and dyestuff fields . This specific arrangement of halogen atoms and the benzyloxy ether makes it a valuable precursor in the development of biologically active agents and functional materials. The synthesis of such benzyloxy aromatic compounds can be intensified using modern techniques like ultrasound assistance in the presence of phase-transfer catalysts, which enhance reaction rates and efficiency . This product is intended for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-3-methyl-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-10-13(8-7-12(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCTZZIWRJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyloxy 4 Bromo 3 Chloro 2 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections for 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. This section examines key disconnections for this compound.

Analysis of Benzyloxy Ether Cleavage and Formation

The most apparent disconnection is the cleavage of the benzyloxy ether bond. This C-O bond disconnection leads to 4-bromo-3-chloro-2-methylphenol (B1510307) and a benzyl (B1604629) halide, such as benzyl bromide. This strategy is synthetically favorable as the formation of benzyl ethers is a well-established transformation. The Williamson ether synthesis, involving the reaction of a phenoxide with a benzyl halide, is a common method for this purpose. organic-chemistry.org

Halogen-Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.canih.govbaranlab.org In the context of this compound, the benzyloxy group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position. However, the presence of multiple halogens introduces complexity. The relative directing power of the substituents and the potential for halogen-metal exchange must be considered. uwindsor.ca For instance, lithiation of a bromo- or chloro-substituted benzyloxybenzene could potentially lead to metalation ortho to the benzyloxy group, which is not the substitution pattern of the target molecule. A more plausible strategy would involve a halogen dance reaction, where a lithiated aryl halide rearranges to a more stable organolithium species. thieme-connect.com

Suzuki-Miyaura, Stille, and Other Cross-Coupling Precursors

The bromo and chloro substituents on the benzene (B151609) ring make the target molecule a potential product of various cross-coupling reactions. For instance, a retrosynthetic disconnection could involve a Suzuki-Miyaura coupling between a dibromochloro- or dichlorobromo-substituted benzene derivative and a methylboronic acid derivative. Alternatively, a Stille coupling could be envisioned with an organotin reagent. These strategies, however, are often more complex for introducing a simple methyl group compared to other methods and would require the synthesis of a highly substituted precursor.

Regioselective Introduction of Multiple Substituents on the Benzene Core

A crucial aspect of the synthesis is the regioselective introduction of the four substituents onto the benzene ring. The directing effects of the substituents play a critical role. Starting from a simple substituted benzene, such as m-cresol (B1676322) (3-methylphenol), one can envision a sequence of halogenation reactions. The hydroxyl group of m-cresol is an activating ortho-, para-director. Bromination of m-cresol is known to yield 4-bromo-3-methylphenol. chemicalbook.com Subsequent chlorination would then need to be directed to the position ortho to the hydroxyl group and meta to the methyl and bromo groups. The interplay of electronic and steric effects will determine the feasibility and selectivity of this step. chemistrysteps.comrsc.org

Forward Synthesis Pathways for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. A logical approach starts with the formation of the polysubstituted phenol (B47542), followed by the introduction of the benzyl group.

Formation of the Benzyloxy Ether Linkage

The final step in the proposed synthesis is the formation of the benzyloxy ether. This is typically achieved via a Williamson ether synthesis. The precursor, 4-bromo-3-chloro-2-methylphenol, would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a benzyl halide, like benzyl bromide or benzyl chloride, to yield the desired this compound. organic-chemistry.org Alternative methods for benzylation under neutral or acidic conditions, using reagents like benzyl trichloroacetimidate (B1259523) or 2-benzyloxy-1-methylpyridinium triflate, could also be employed to avoid potential side reactions with base-sensitive functional groups. organic-chemistry.orgbeilstein-journals.orgnih.gov

A plausible synthetic sequence is outlined below:

Bromination of m-cresol: Starting with commercially available m-cresol, electrophilic bromination can be carried out to introduce a bromine atom at the para-position relative to the hydroxyl group, yielding 4-bromo-3-methylphenol. chemicalbook.com

Chlorination of 4-bromo-3-methylphenol: The next step involves the regioselective chlorination of 4-bromo-3-methylphenol. The hydroxyl group will direct the incoming chloro substituent to the ortho position, affording 4-bromo-2-chloro-3-methylphenol (B2693457). nih.govgoogle.com

Benzylation of 4-bromo-2-chloro-3-methylphenol: Finally, the synthesized 4-bromo-2-chloro-3-methylphenol can be converted to the target compound by forming the benzyl ether as described above.

This proposed pathway offers a logical and experimentally feasible route to this compound, relying on well-established and predictable chemical transformations.

O-Alkylation Reactions with Benzyl Halides or Equivalents

The most traditional method for this benzylation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride.

Common bases used for this purpose are listed in the table below. The choice of base and solvent can influence the reaction rate and yield.

Base Solvent Typical Conditions
Sodium Hydroxide (B78521) (NaOH)TolueneHeating with benzyl chloride. google.com
Potassium Carbonate (K₂CO₃)Acetone, DMFRoom temperature to reflux.
Sodium Hydride (NaH)THF, DMF0 °C to room temperature.

The reaction proceeds by the phenoxide attacking the electrophilic benzylic carbon, displacing the halide leaving group.

Catalytic Benzylation Approaches

Modern synthetic chemistry has developed catalytic methods for benzylation that operate under neutral or milder conditions, avoiding the need for strong bases. Palladium-catalyzed reactions are a prominent example. acs.orgorganic-chemistry.org These methods can utilize benzyl carbonates or benzyl alcohols as the benzylating agent.

One approach involves the palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org Alternatively, phenols can be directly benzylated using benzyl methyl carbonate in the presence of a palladium catalyst. acs.org These catalytic systems, often employing ligands like DPEphos, offer high yields and generate volatile byproducts, simplifying purification. acs.orgorganic-chemistry.org Gold catalysts, such as AuCl, have also been employed in the synthesis of benzyl-protected substituted phenols through a formal [3+3] cycloaddition strategy, demonstrating the versatility of metal catalysis in this area. organic-chemistry.org

Catalyst System Benzylating Agent Key Features
Pd(η³-C₃H₅)Cp–DPEphosAryl Benzyl CarbonatesDecarboxylative etherification under neutral conditions. acs.orgorganic-chemistry.org
Pd(η³-C₃H₅)Cp–DPEphosBenzyl Methyl CarbonateDirect nucleophilic substitution on phenols. acs.org
AuClBenzyl Allenyl Ethers[3+3] cycloaddition approach for highly substituted phenols. organic-chemistry.org
Basic Metal OxidesBenzyl AlcoholsVapor phase reaction at high temperatures (300-600 °C). google.com

Introduction of Halogen Substituents (Bromination and Chlorination)

Electrophilic Aromatic Halogenation Strategies

Electrophilic aromatic substitution is a fundamental method for halogenating benzene rings. msu.edulibretexts.org For a precursor such as 1-(benzyloxy)-2-methylbenzene, both the benzyloxy and methyl groups are ortho-, para-directing activators. This makes regioselective halogenation challenging, as it can lead to a mixture of isomers.

The reaction for bromination typically involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org Similarly, chlorination is achieved with molecular chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). docbrown.infomasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a more potent electrophile (e.g., Br⁺ or Cl⁺) that attacks the electron-rich aromatic ring. libretexts.orgdocbrown.info

Halogenation Type Reagents Role of Catalyst
BrominationBr₂ / FeBr₃Generates a Br⁺ electrophile. docbrown.info
ChlorinationCl₂ / AlCl₃ or FeCl₃Generates a Cl⁺ electrophile. docbrown.info
Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) offers a pathway for halogen introduction or exchange that operates via a mechanism distinct from electrophilic substitution. masterorganicchemistry.com This reaction is favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org

While not a primary route for introducing the initial halogens onto an activated ring system like a benzyloxy derivative, SNAr could theoretically be used for halogen exchange on a suitably substituted precursor. The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org However, for electron-neutral or electron-rich halobenzenes, this reaction is generally not feasible without specialized catalytic activation. nih.gov

Metal-Catalyzed Halogenation Methods (e.g., using Ni, Pd)

Transition metal catalysis provides powerful tools for carbon-halogen bond formation, often with high selectivity and functional group tolerance. acs.org These methods can proceed through various mechanisms distinct from classical electrophilic halogenation.

Catalytic hydrodehalogenation, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a related process that involves the hydrogenolytic cleavage of C-X bonds. nih.gov While this is a dehalogenation process, the reverse reaction—metal-catalyzed halogenation—is also a significant area of research. For instance, nickel and palladium catalysts can be used in cross-coupling reactions that form C-X bonds. These modern methods can offer alternative pathways to halogenated aromatics, particularly where traditional electrophilic substitution fails or lacks selectivity. acs.org Nickel-based catalysts have been extensively studied for their applicability in reactions involving halogenated aromatic compounds. mdpi.comacs.org

Introduction of the Methyl Group via Friedel-Crafts Alkylation or Cross-Coupling

The methyl group can be introduced onto the aromatic ring either before or after the other substituents are in place.

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to install alkyl groups on an aromatic ring. libretexts.org To synthesize the target compound via this route, one might start with 1-(benzyloxy)-4-bromo-3-chlorobenzene and introduce the methyl group. The reaction typically employs an alkyl halide (e.g., methyl chloride) and a strong Lewis acid catalyst like AlCl₃. vedantu.com

However, Friedel-Crafts alkylation has several limitations:

Carbocation Rearrangement: Not an issue for methylation, but a significant problem for longer alkyl chains. youtube.com

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material, often leading to multiple alkylations. youtube.com

Substrate Limitations: The reaction fails on strongly deactivated rings. vedantu.comyoutube.com

Given the multiple substituents on a potential precursor, the reactivity and regioselectivity would need careful consideration.

Modern cross-coupling reactions offer a more controlled and versatile alternative for methylation. Reactions like the Suzuki-Miyaura coupling can be used to form a C-C bond between an aryl halide and a methylating agent. researchgate.netresearchgate.net This approach is highly effective for the late-stage methylation of complex molecules. nih.gov

Various palladium and nickel catalysts are employed for these transformations, coupling aryl chlorides, bromides, or triflates with methylating agents like potassium methyltrifluoroborate (MeBF₃K) or trimethylboroxine. researchgate.netresearchgate.netnih.gov These methods exhibit excellent functional group tolerance and provide high yields for the methylation of a diverse range of aryl halides. nih.govchemrxiv.org

Methodology Methylating Agent Catalyst Key Characteristics
Friedel-Crafts AlkylationMethyl Halide (e.g., CH₃Cl)Lewis Acid (e.g., AlCl₃)Classic electrophilic substitution; prone to polyalkylation. libretexts.orgvedantu.com
Suzuki-Miyaura CouplingPotassium MethyltrifluoroboratePalladium complexesHigh functional group tolerance; robust for aryl chlorides. nih.govacs.org
Suzuki-Miyaura CouplingTrimethylboroxinePalladium complexesEffective for a variety of aryl halides. researchgate.netresearchgate.net
Negishi-Type CouplingDimethylzincPalladium complexesHigh-yielding route to methylarenes from bromoarenes. researchgate.net

Sequential vs. Convergent Synthesis Approaches for the this compound Framework

A sequential approach involves the stepwise introduction of substituents onto a simpler aromatic precursor. A plausible sequential route could begin with a readily available starting material like m-cresol. The synthesis would proceed through a series of electrophilic aromatic substitution reactions to install the halogen atoms, followed by the final etherification step. The order of these substitutions is critical due to the directing effects of the existing substituents (hydroxyl and methyl groups are ortho-, para-directing).

Plausible Sequential Synthesis Route:

Chlorination: Starting with 2-methylphenol (o-cresol), chlorination would likely yield a mixture of isomers. A more regioselective method might be required to obtain 3-chloro-2-methylphenol (B1584042).

Bromination: The subsequent bromination of 3-chloro-2-methylphenol would be directed by the strong ortho-, para-directing hydroxyl group, leading to the desired 4-bromo-3-chloro-2-methylphenol intermediate.

Benzylation: The final step is the etherification of the phenol with a benzyl halide (e.g., benzyl bromide) to form the target molecule.

The table below outlines a comparison of these two fundamental approaches.

AspectSequential SynthesisConvergent Synthesis
Strategy Stepwise modification of a single starting material.Independent synthesis of key fragments followed by a final coupling reaction.
Example Route m-cresol → Halogenation → Halogenation → Benzylation.Synthesis of 4-bromo-3-chloro-2-methylphenol; separately providing benzyl bromide; final Williamson ether synthesis.
Advantages Conceptually straightforward; may involve fewer overall steps if starting material is chosen carefully.Allows for optimization of individual reaction sequences; potentially higher overall yields; easier purification of intermediates.
Disadvantages A low-yielding step impacts the entire sequence; potential for complex isomeric mixtures and difficult purifications.May require more total synthetic steps to prepare the individual fragments.

Optimization of Reaction Conditions and Yields for Key Steps

The successful synthesis of this compound hinges on the optimization of two critical transformations: the regioselective halogenation of the phenolic precursor and the subsequent etherification.

The final benzylation step, a Williamson ether synthesis, is particularly crucial for achieving a high yield of the final product. wikipedia.orgrsc.org This reaction involves the deprotonation of the 4-bromo-3-chloro-2-methylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. nih.gov The efficiency of this Sₙ2 reaction is highly dependent on the choice of base, solvent, and temperature. rsc.org

Key optimization parameters include:

Base: A variety of bases can be used, ranging from strong bases like sodium hydride (NaH), which ensures complete deprotonation, to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and prevent potential side reactions. orgchemres.org

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically preferred as they solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen base/solvent system. Higher temperatures can increase the reaction rate but may also lead to decomposition or side products. Recent developments have explored high-temperature (above 300°C) catalytic versions of the Williamson synthesis to utilize weaker alkylating agents and improve industrial feasibility. wikipedia.orgresearchgate.netacs.org

The following table summarizes typical conditions and their impact on the Williamson ether synthesis for preparing aryl benzyl ethers.

ParameterConditionRationale and Impact on Yield
Base Strong (e.g., NaH)Ensures complete and irreversible deprotonation of the phenol, often leading to faster reactions and high yields. Requires anhydrous conditions.
Weak (e.g., K₂CO₃, Cs₂CO₃)Milder, easier to handle, and often sufficient for acidic phenols. Cesium carbonate is known to enhance reaction rates. Can be performed under less stringent conditions. orgchemres.org
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Effectively solvates the counter-ion of the base, leaving the phenoxide nucleophile highly reactive, which is ideal for the Sₙ2 mechanism.
Phase-Transfer Catalyst (PTC)Used in biphasic systems (e.g., toluene/water) to transport the phenoxide from the aqueous phase to the organic phase, facilitating the reaction with the alkyl halide.
Temperature Room Temp to 100 °COptimized to balance reaction rate with the stability of reactants and products. Higher temperatures may be needed for less reactive substrates but can increase side reactions.

Novel Catalytic Systems in the Synthesis of this compound and its Precursors

Modern organic synthesis increasingly relies on transition-metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. The synthesis of the target compound and its precursors can benefit significantly from these advanced catalytic methods.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. nobelprize.org While the Suzuki-Miyaura reaction is renowned for aryl-aryl bond formation, palladium catalysts are also highly effective for C-O bond formation, offering an alternative to the classical Williamson ether synthesis. youtube.com

The Buchwald-Hartwig C-O coupling reaction, for example, allows for the formation of aryl ethers from aryl halides and alcohols under relatively mild conditions. organic-chemistry.org In the context of the target molecule, this could theoretically be applied in a convergent synthesis. Furthermore, novel palladium-catalyzed methods for the benzylation of phenols have been developed that proceed under neutral conditions, avoiding the need for a strong base. organic-chemistry.org These methods often involve the decarboxylative etherification of aryl benzyl carbonates, providing high yields with minimal byproducts. organic-chemistry.org

Reaction TypeTypical Catalyst/Ligand SystemKey Features
Buchwald-Hartwig C-O CouplingPd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos)Couples aryl halides/triflates with alcohols/phenols. Mild conditions and broad functional group tolerance. organic-chemistry.org
Decarboxylative BenzylationPd(η³-C₃H₅)Cp with DPEphosReacts aryl benzyl carbonates with phenols under neutral conditions, avoiding strong bases and generating only volatile byproducts. organic-chemistry.org
Debenzylative Cross-CouplingPd(dba)₂ with NiXantPhosUsed in the synthesis of diaryl sulfides, this methodology demonstrates palladium's ability to cleave C-S bonds and could inspire similar strategies for C-O bond transformations. organic-chemistry.org

Copper-Catalyzed Transformations

Copper catalysts have a long history in C-O bond formation, most notably in the Ullmann condensation. rsc.orgjsynthchem.com These reactions traditionally required harsh conditions (high temperatures) but have seen significant improvements with the development of new ligands, allowing them to proceed under milder temperatures. organic-chemistry.org A copper-catalyzed Ullmann-type reaction represents a viable and often cost-effective method for the final benzylation step in the synthesis of this compound.

Copper catalysis is also employed in the construction of polysubstituted benzene derivatives, offering potential routes to the core aromatic structure from simpler precursors. rsc.orgresearchgate.netresearchgate.net

Reaction TypeCatalyst SystemTypical ConditionsApplication
Ullmann-type C-O CouplingCuI, Cu₂O, or Cu nanoparticles with ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycineBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMSO, Toluene), 90-150 °CFormation of the final benzyl ether bond from 4-bromo-3-chloro-2-methylphenol and a benzyl halide. organic-chemistry.orgrsc.orgjsynthchem.com
Benzene Ring ConstructionCopper-catalyzed dimerization/cyclization of unsaturated ketones or other precursorsMild conditions, often one-pot proceduresPotential route to construct the polysubstituted benzene core of the precursor phenol. rsc.org

Iron- and Nickel-Catalyzed Processes

Driven by the low cost and high abundance of iron and nickel, catalytic systems based on these metals have emerged as powerful alternatives to those using precious metals like palladium. researchgate.netrochester.edu While their application in C-O bond formation is less developed than C-C coupling, significant progress has been made.

Nickel catalysts, often in conjunction with strong σ-donor ligands, are capable of activating and coupling carbon-oxygen bonds in substrates like aryl esters and ethers. acs.orgnih.gov This opens up novel synthetic strategies. Iron-catalyzed cross-coupling reactions have also become an important tool for forming C-C bonds and are being explored for C-heteroatom bond formation, offering a sustainable approach to synthesis. researchgate.netrochester.edu The application of these catalysts could provide more economical and environmentally friendly routes to this compound or its key intermediates. uni-muenchen.de

MetalReaction TypeTypical Catalyst/FeaturesPotential Application
Nickel C-O Cross-Coupling / Decarbonylative EtherificationLow-valent nickel species with strong σ-donor ligands (e.g., diphosphine ligands). Can activate robust C-O bonds in aryl esters. acs.orgnih.govA potential method for the etherification step, possibly using an aryl ester precursor instead of a phenol.
Iron C-C Cross-CouplingSimple iron salts (e.g., FeCl₃) often with additives like TMEDA. Known for coupling (pseudo)halides with Grignard reagents. researchgate.netBuilding the substituted aromatic ring of the precursor via cross-coupling of simpler halogenated or organometallic species.

Acid-Catalyzed Ether Formations

Direct acid-catalyzed etherification provides another classical route to form the benzyl ether. This method typically involves reacting the precursor phenol with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, or a solid acid catalyst. google.comconicet.gov.ar The reaction proceeds via protonation of the benzyl alcohol, followed by loss of water to form a benzyl cation. This electrophile is then attacked by the nucleophilic oxygen of the phenol.

While this method can be effective, it often requires high temperatures and can suffer from side reactions, most notably the self-condensation of benzyl alcohol to form dibenzyl ether. conicet.gov.ar The selectivity and yield can be influenced by the nature of the catalyst and the reaction conditions. researchgate.net For instance, vapor-phase benzylation over basic metal oxide catalysts has been explored to improve selectivity for ortho-benzylated products. google.com

Catalyst TypeExampleTypical ConditionsAdvantages/Disadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Reaction with benzyl alcohol at elevated temperatures.Adv: Inexpensive reagents. Disadv: Harsh conditions, potential for side reactions (e.g., dibenzyl ether formation), catalyst removal can be difficult.
Heterogeneous (Solid) AcidSulfonated Resins (e.g., Amberlyst), Acid-functionalized carbons, ZeolitesOften performed at high temperatures (e.g., 120-160 °C). conicet.gov.arresearchgate.netAdv: Easy catalyst separation and potential for recycling. Disadv: Can require long reaction times and high temperatures; may have mass transfer limitations.

Green Chemistry Approaches and Sustainable Synthesis of Benzyloxy-Halogenated Aromatics

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of benzyloxy-halogenated aromatics like this compound, several sustainable strategies have been developed that offer significant advantages over traditional methods, which often rely on hazardous solvents, harsh bases, and inefficient heating. These greener approaches focus on improving atom economy, utilizing safer reagents and solvents, and employing energy-efficient techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.gov In the context of O-benzylation of phenols, microwave-assisted synthesis under solvent-free, solid-liquid phase conditions represents a significant green advancement.

The reaction of a substituted phenol with a benzyl halide can be carried out using a solid base like potassium carbonate (K2CO3) and a phase-transfer catalyst. Microwave heating accelerates the reaction significantly compared to conventional oil-bath heating. Research on the benzylation of 4-substituted phenols has shown that the choice of catalyst and the presence of a base are crucial for selectivity. For instance, O-alkylation is highly favored (89–96% chemoselectivity) when the reaction is conducted in the presence of both K2CO3 and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). researchgate.net In the absence of the catalyst, C-alkylation becomes more prominent, highlighting the importance of the catalytic system in directing the reaction pathway under microwave conditions. researchgate.net

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Benzylation of 4-Cresol

ReactantBenzylating AgentConditionsCatalystTimeYield (O-alkylation)Reference
4-CresolBenzyl BromideConventional HeatingTEBAC / K2CO38 h85% researchgate.net
4-CresolBenzyl BromideMicrowave (120°C)TEBAC / K2CO310 min92% researchgate.net
4-CresolBenzyl BromideMicrowave (120°C)K2CO3 (no TEBAC)15 min66% researchgate.net

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an inherently green technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net This methodology is ideal for the benzylation of phenols, where an aqueous solution of a base like sodium hydroxide can be used to deprotonate the phenol. The resulting phenoxide anion is then transported by the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, into the organic phase where it reacts with the benzyl halide. acs.org

The benefits of PTC include:

The elimination of the need for expensive, hazardous, and anhydrous organic solvents and strong bases like sodium hydride. researchgate.net

Mild reaction conditions, often at room temperature or with gentle heating.

Simplified work-up procedures.

The efficiency of PTC is influenced by the structure of the catalyst, with the lipophilicity of the quaternary ammonium cation playing a key role in its ability to transfer the phenoxide anion into the organic phase. acs.org

Greener Benzylating Agents and Catalytic Systems

A major drawback of traditional Williamson ether synthesis is its poor atom economy, particularly when using benzyl halides, which generate stoichiometric amounts of salt waste. A greener alternative is to use benzyl alcohol as the benzylating agent. mdpi.com This approach has an atom economy of 100% in theory, as the only byproduct is water.

These reactions typically require a catalyst to activate the benzyl alcohol. Environmentally benign catalysts such as iron(III) chloride hexahydrate and zeolites have proven effective.

Iron Catalysis: Inexpensive and relatively non-toxic iron salts can catalyze the benzylation of arenes with benzyl alcohols. researchgate.net Recent studies have shown that iron(III) chloride in propylene (B89431) carbonate—a green, recyclable solvent—can effectively catalyze the etherification of benzyl alcohols. acs.orgresearchgate.net This system avoids the use of hazardous chlorinated or aromatic solvents. researchgate.net

Zeolite Catalysis: Hierarchical zeolites, such as H-beta zeolite, can be used as solid acid catalysts for the benzylation of arenes with benzyl alcohol. mdpi.com These catalysts are highly active, reusable, and offer shape-selectivity, potentially reducing the formation of unwanted byproducts. The reaction proceeds via the formation of a benzylic carbocation intermediate on the acid sites of the zeolite. mdpi.com

Interactive Data Table: Comparison of Benzylating Agents for Ether Synthesis

Benzylating AgentTypical ByproductAtom EconomyEnvironmental Concerns
Benzyl ChlorideMetal Halide Salt (e.g., NaCl)LowCorrosive reagent, salt waste
Benzyl AlcoholWaterHighRequires catalyst, higher temperatures
Benzyl CarbonatesCO2 + AlcoholModerateRequires catalyst (e.g., Palladium)

Palladium-catalyzed methods using benzyl carbonates as benzylating agents also offer a pathway under neutral conditions, avoiding the need for either strong acids or bases and generating only volatile byproducts. organic-chemistry.org While effective, the cost and potential toxicity of palladium are considerations for sustainable synthesis on a larger scale.

By integrating these green chemistry approaches—such as utilizing microwave energy, employing phase-transfer catalysis, and replacing traditional reagents with more sustainable alternatives like benzyl alcohol in conjunction with eco-friendly catalysts and solvents—the synthesis of benzyloxy-halogenated aromatics can be made significantly more efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 4 Bromo 3 Chloro 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) on the 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.commsu.eduyoutube.com The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring, which temporarily disrupts aromaticity. masterorganicchemistry.commsu.edu A subsequent fast deprotonation step restores the stable aromatic system. masterorganicchemistry.comyoutube.com

Regioselectivity and Directing Effects of Benzyloxy, Bromo, Chloro, and Methyl Substituents

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. youtube.comyoutube.com These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. youtube.comlibretexts.org In this compound, the four substituents collectively influence the position of attack for an incoming electrophile.

Benzyloxy Group (-OCH₂Ph): This group is analogous to an alkoxy group. The oxygen atom's lone pairs can be donated into the aromatic ring via resonance, making it a strong activating group and an ortho, para-director. masterorganicchemistry.com

Methyl Group (-CH₃): As an alkyl group, it is a weak activator and an ortho, para-director, primarily through hyperconjugation and weak induction. masterorganicchemistry.comyoutube.com

When multiple substituents are present, the directing effect is generally controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the benzyloxy group is the strongest activator. The available positions for substitution are C5 and C6.

The benzyloxy group at C1 directs ortho to C2 (blocked) and C6, and para to C4 (blocked).

The methyl group at C2 directs ortho to C1 (blocked) and C3 (blocked), and para to C5.

The chloro group at C3 directs ortho to C2 (blocked) and C4 (blocked), and para to C6.

The bromo group at C4 directs ortho to C3 (blocked) and C5, and para to C1 (blocked).

Considering these influences, the benzyloxy group strongly activates the C6 position, and the methyl group activates the C5 position. The chloro group also directs to C6, and the bromo group to C5. Therefore, an incoming electrophile would likely attack at either the C5 or C6 position, with the precise outcome potentially influenced by steric hindrance from the adjacent substituents and the specific reaction conditions. The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Benzyloxy (-OCH₂Ph)C1+R >> -IStrongly ActivatingOrtho, Para
Methyl (-CH₃)C2+I, HyperconjugationWeakly ActivatingOrtho, Para
Chloro (-Cl)C3-I > +RWeakly DeactivatingOrtho, Para
Bromo (-Br)C4-I > +RWeakly DeactivatingOrtho, Para

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) offer a computational approach to predict the reactivity and selectivity of chemical reactions. acs.org For electrophilic aromatic substitution, QSRR models correlate structural or quantum chemical properties of the substrate with experimental kinetic data. nih.govacs.org These models can provide valuable insights, especially for complex, polysubstituted molecules where intuitive predictions based on simple directing rules may be insufficient.

The development of density functional theory (DFT) has been instrumental in advancing QSRR. nih.gov Theoretical descriptors can be calculated to quantify the nucleophilicity of different positions on the aromatic ring. A strong correlation often exists between these descriptors and the experimentally observed reaction rates or regioselectivity. acs.org

Key theoretical descriptors used in QSRR for EAS reactions include:

Hirshfeld Charges: These provide a measure of the partial atomic charge on each carbon atom. A more negative charge suggests a higher electron density, making that position more susceptible to attack by an electrophile. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The regions of most negative potential are likely sites for electrophilic attack.

Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) are crucial. A higher HOMO energy indicates greater reactivity towards electrophiles, and the orbital lobes' location can predict the site of attack.

Calculated Activation Barriers: Transition state theory computations can be used to model the reaction pathway and calculate the activation energies for substitution at different positions. The pathway with the lowest energy barrier corresponds to the major product. nih.gov

QSRR DescriptorPrincipleApplication in EAS
Hirshfeld ChargesCalculates partial atomic charges based on electron density partitioning. nih.govMore negative carbon atoms indicate more nucleophilic sites.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the molecule's surface.Regions of negative potential are predicted sites of electrophilic attack.
HOMO Energy/CoefficientsAnalyzes the highest occupied molecular orbital.Higher energy indicates greater reactivity; larger orbital coefficients indicate the site of attack.
Activation Energy (ΔG‡)Calculates the energy barrier to the transition state. nih.govThe position with the lowest activation energy will be the major product.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. youtube.com Two primary mechanisms are relevant: the addition-elimination pathway and the elimination-addition (benzyne) pathway. youtube.comyoutube.com

Activated SNAr Reactions on Halogenated Methylbenzene Derivatives

The most common SNAr mechanism is a two-step addition-elimination process. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and aromaticity is restored. pressbooks.pub

This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are essential to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.publibretexts.org

In the case of this compound, the substituents are either electron-donating (benzyloxy, methyl) or weakly deactivating halogens. masterorganicchemistry.com There are no strong EWGs to activate the ring towards nucleophilic attack. Therefore, the addition-elimination SNAr mechanism is highly unfavorable for this compound under typical conditions.

Benzyne (B1209423) Intermediate Formation and Reactivity

For aryl halides that are not activated by EWGs, nucleophilic substitution can proceed through an elimination-addition mechanism under forcing conditions, such as the use of a very strong base (e.g., sodium amide, NaNH₂) and high temperatures. libretexts.orglibretexts.org This pathway involves a highly reactive and unstable intermediate known as benzyne. libretexts.orgmasterorganicchemistry.com

The mechanism consists of two main parts:

Elimination: The strong base abstracts a proton from a carbon atom adjacent (ortho) to a halogen leaving group. This is followed by the elimination of the halide ion, forming a triple bond within the benzene ring, creating the benzyne intermediate. libretexts.orglibretexts.org

Addition: The nucleophile then rapidly attacks one of the two carbons of the benzyne triple bond, forming a new carbanion. This is followed by protonation (usually from the solvent) to yield the final product. libretexts.org

For this compound, benzyne formation is plausible. A strong base could abstract the proton at C5, which is ortho to the bromo group at C4. Subsequent elimination of the bromide ion would generate a benzyne intermediate with the triple bond between C4 and C5. Nucleophilic attack on this unsymmetrical benzyne could lead to a mixture of two regioisomeric products, with the nucleophile adding at either C4 or C5.

FeatureAddition-Elimination (Activated SNAr)Elimination-Addition (Benzyne)
Substrate Requirement Aryl halide with strong EWGs (e.g., -NO₂) ortho/para to leaving group. libretexts.orgUnhactivated aryl halide. libretexts.org
Reaction Conditions Moderate temperature, strong nucleophile.High temperature, very strong base (e.g., NaNH₂). libretexts.org
Intermediate Meisenheimer Complex (stabilized carbanion). libretexts.orgBenzyne (dehydrobenzene). masterorganicchemistry.com
Regiochemistry Substitution occurs only at the position of the leaving group (ipso-substitution). masterorganicchemistry.comCan lead to a mixture of products, including rearranged isomers. libretexts.org

Reactions at the Benzylic Position of this compound

The term "benzylic position" refers to the carbon atom directly attached to a benzene ring. libretexts.org In this compound, the benzylic carbon is the CH₂ group of the benzyloxy substituent. This position is particularly reactive because any radical, carbocation, or carbanion intermediate formed at this site can be stabilized by resonance with the adjacent phenyl ring. libretexts.orgchemistrysteps.com

Reactions at this benzylic position are relevant for further transformations of the molecule.

Free-Radical Halogenation: The benzylic C-H bonds can be selectively halogenated under free-radical conditions. youtube.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the substitution of a benzylic hydrogen with a bromine atom. youtube.comlibretexts.org This would convert the benzyloxy group into a bromobenzyl ether, a reactive intermediate for subsequent nucleophilic substitution reactions. youtube.comyoutube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize benzylic carbons that have at least one hydrogen atom. chemistrysteps.comlibretexts.org However, in the case of a benzyloxy group, this vigorous oxidation would likely cleave the C-O bond and oxidize the toluene-derived portion of the molecule, rather than leading to a simple functional group transformation at the benzylic carbon while preserving the ether linkage. The primary application of this reaction is the oxidation of alkyl side-chains directly attached to the main aromatic ring to carboxylic acids. libretexts.org

Oxidation Reactions

The benzylic methyl group on the aromatic ring is the primary site for oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under heating is expected to convert the methyl group into a carboxylic acid, yielding 2-(benzyloxy)-5-bromo-6-chlorobenzoic acid. This transformation proceeds through a benzylic radical intermediate. Milder or more controlled oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 4-bromo-3-chloro-2-(benzyloxy)benzaldehyde, although avoiding over-oxidation to the carboxylic acid can be challenging. The benzyl (B1604629) ether protecting group is generally robust under many oxidative conditions but can be cleaved under particularly harsh oxidative or acidic environments.

Reductions

The primary reductive transformation for this molecule involves the cleavage of the benzyl ether. Catalytic hydrogenolysis, typically employing hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), is a standard method for debenzylation. This reaction would selectively cleave the benzylic C-O bond to yield 4-bromo-3-chloro-2-methylphenol (B1510307). Under more forcing conditions, this method can also lead to hydrodehalogenation, where the aryl-halide bonds are cleaved. The aryl bromide is generally more susceptible to this reduction than the aryl chloride.

Functionalization (e.g., Benzylic Halogenation, Alkylation)

The benzylic methyl group provides a key site for functionalization, most notably through free-radical halogenation.

Benzylic Halogenation The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light, is a highly effective method for selectively brominating the benzylic position. This reaction introduces a bromine atom onto the methyl group, producing 1-(benzyloxy)-4-bromo-3-chloro-2-(bromomethyl)benzene. The mechanism involves the formation of a resonance-stabilized benzylic radical, which then reacts with a low concentration of molecular bromine generated in situ from NBS.

The resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups (e.g., -CN, -OR, -NR₂) at the benzylic position, effectively serving as a gateway to further alkylation and derivatization.

Cross-Coupling Reactions Involving the Aryl Halide Moieties of this compound

The presence of two different halogen atoms on the aromatic ring (bromine at C4 and chlorine at C3) is a significant feature of the title compound. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This differential reactivity allows for selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound is an excellent substrate for selective Suzuki coupling at the C4 position. The reaction with a boronic acid or boronic ester in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or a more advanced catalyst system) and a base (like K₂CO₃ or Cs₂CO₃) would yield the corresponding biaryl product.

Illustrative Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst System Base Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1-(Benzyloxy)-3-chloro-2-methyl-[1,1'-biphenyl]-4-ylbenzene
4-Methoxyphenylboronic acid CataXCium A Pd G3 K₃PO₄ 1-(Benzyloxy)-4-(4-methoxyphenyl)-3-chloro-2-methylbenzene
Thiophene-2-boronic acid PdCl₂(dppf) Na₂CO₃ 1-(Benzyloxy)-4-(thiophen-2-yl)-3-chloro-2-methylbenzene

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. The greater reactivity of the C-Br bond in this compound allows for selective alkynylation at this position. This reaction is instrumental in synthesizing aryl alkynes, which are valuable precursors for more complex molecular architectures.

Hypothetical Sonogashira Coupling Conditions

Alkyne Partner Catalyst System Base/Solvent Expected Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine 1-(Benzyloxy)-3-chloro-2-methyl-4-(phenylethynyl)benzene
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine 1-(Benzyloxy)-3-chloro-2-methyl-4-((trimethylsilyl)ethynyl)benzene
Propargyl alcohol PdCl₂(PPh₃)₂ / CuI Piperidine 3-(2-(Benzyloxy)-5-chloro-6-methylphenyl)prop-2-yn-1-ol

Heck and Stille Coupling Applications

Heck Coupling The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. It is anticipated that this compound would react selectively at the C-Br position with various alkenes, such as styrene (B11656) or methyl acrylate, in the presence of a palladium catalyst and a base to yield the corresponding vinylated aromatic product.

Stille Coupling The Stille reaction couples an organohalide with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. Selective coupling at the C-Br bond of the title compound with an organotin reagent (e.g., vinyltributyltin or phenyltributyltin) would provide another efficient route to C-C bond formation, affording vinylated or arylated products, respectively.

Article Generation Unsuccessful: Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the chemical reactivity of This compound for the requested reactions. The inquiry was focused on two distinct areas: Buchwald-Hartwig amination for C-N bond formation and ether cleavage and exchange reactions of the benzyloxy group.

While the principles of both the Buchwald-Hartwig amination and various benzyl ether cleavage methods are well-established in organic chemistry, no scholarly articles, patents, or detailed experimental data could be found that apply these reactions specifically to this compound.

The user's request stipulated a strict adherence to an outline centered exclusively on this compound, requiring detailed research findings and data tables. Without primary or secondary literature sources describing the application of these reactions to the specified substrate, it is not possible to generate an accurate and informative article that meets the provided criteria.

General information on these reaction types is readily available for a wide range of other aryl halides and benzyl ethers. However, presenting this general information would not address the specific reactivity, potential yields, optimal catalytic systems, or mechanistic details pertinent to this compound, and would therefore not fulfill the core requirements of the user's request.

Therefore, this article cannot be generated as requested due to the absence of specific scientific data for the target molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Benzyloxy 4 Bromo 3 Chloro 2 Methylbenzene

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene , the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (C, H, Br, Cl, O).

Table 1: Theoretical Isotopic Mass for this compound (C₁₄H₁₂BrClO)

Element Isotope Abundance (%) Atomic Mass (Da)
Carbon ¹²C 98.93 12.000000
Hydrogen ¹H 99.985 1.007825
Bromine ⁷⁹Br 50.69 78.918337
Chlorine ³⁵Cl 75.78 34.968853

Based on these values, the theoretical monoisotopic mass of the [M]⁺ ion of This compound is calculated to be 325.9756 Da . An experimental HRMS analysis would be expected to yield a mass value that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition and molecular formula of C₁₄H₁₂BrClO. The isotopic pattern observed in the mass spectrum, particularly the characteristic signals for the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), would provide further definitive evidence for the presence of these halogens in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with various 2D NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be determined.

¹H NMR: Chemical Shifts, Coupling Constants, and Integration for Proton Assignment

The ¹H NMR spectrum of This compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. Based on the structure, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the substituted benzene (B151609) ring, the protons of the benzyl (B1604629) group, and the methyl protons.

Table 2: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-5) 7.4 - 7.6 d 1H
Aromatic H (H-6) 7.1 - 7.3 d 1H
Phenyl H (benzyl) 7.2 - 7.5 m 5H
Methylene (B1212753) H (-CH₂-) 5.0 - 5.2 s 2H

The integration of each signal would correspond to the number of protons it represents. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) between adjacent protons would reveal their connectivity. For instance, the two aromatic protons on the substituted benzene ring would likely appear as doublets due to coupling with each other.

¹³C NMR: Chemical Shifts and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-O) 150 - 155
C-2 (C-CH₃) 128 - 132
C-3 (C-Cl) 125 - 129
C-4 (C-Br) 115 - 120
C-5 130 - 134
C-6 112 - 116
Methylene C (-CH₂-) 70 - 75
Methyl C (-CH₃) 15 - 20
Phenyl C (benzyl, C-ipso) 135 - 138

The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbon attached to the oxygen (C-1) would be significantly downfield compared to the other aromatic carbons.

2D NMR Techniques: COSY, HSQC, HMBC, NOESY for Comprehensive Structural Analysis

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the benzyloxy, bromo, chloro, and methyl substituents on the benzene ring by observing correlations between the methyl protons and adjacent aromatic carbons, and between the methylene protons of the benzyl group and the C-1 carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" for the compound and are useful for identifying the presence of specific functional groups.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (aromatic) 3100 - 3000
C-H stretching (aliphatic, -CH₂-, -CH₃) 3000 - 2850
C=C stretching (aromatic) 1600 - 1450
C-O-C stretching (ether) 1260 - 1000
C-Cl stretching 800 - 600

The presence of a strong band in the 1260-1000 cm⁻¹ region of the IR spectrum would be characteristic of the C-O-C ether linkage. The aromatic C-H and C=C stretching vibrations would also be prominent. The C-Cl and C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of This compound would be expected to show absorption bands characteristic of the substituted benzene and benzyl chromophores. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the extent of conjugation in the molecule. The substitution pattern on the benzene ring will influence the energy of the electronic transitions and thus the λmax values.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise positions of individual atoms and the covalent bonds between them can be deduced. This provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For a compound like this compound, a successful single-crystal X-ray diffraction analysis would provide indisputable evidence of its structure, confirming the substitution pattern on the benzene ring and the conformation of the benzyloxy group relative to the ring. However, a comprehensive search of publicly available crystallographic databases reveals that the crystal structure of this compound has not yet been reported. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.

Advanced Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of chemical compounds, separating isomers, and performing quantitative analysis. The choice of method depends on the volatility and polarity of the analyte and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. When coupled with a Diode Array Detector (DAD), it becomes a powerful tool for both quantification and preliminary identification of components in a mixture. The DAD acquires absorbance spectra for each eluting peak, providing information about the analyte's chromophore and aiding in peak purity assessment.

For this compound, a reversed-phase HPLC method would typically be employed to determine its purity. This method would separate the target compound from any non-volatile starting materials, byproducts, or degradation products. Isomeric impurities, which have the same molecular weight but different substitution patterns, can often be resolved with optimized chromatographic conditions. The percentage purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Representative HPLC-DAD Purity Analysis Data

Peak No. Retention Time (min) Peak Area (%) UV λmax (nm) Possible Identity
1 3.5 0.8 254 Starting Material Impurity
2 5.2 98.5 275 This compound

This data is illustrative and represents a hypothetical analysis for purity assessment.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Identified by GC-MS

Retention Time (min) Major Mass Fragments (m/z) Compound Identity
2.1 78, 51, 50 Benzene (solvent residue)
4.3 91, 65, 39 Toluene (from benzyl group side reactions)

This table presents hypothetical data for potential volatile impurities.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This technique is essential when a compound can exist in two enantiomeric forms, as they often exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) or any other element of chirality such as axial or planar chirality. As the molecule and its mirror image are superimposable, it does not have enantiomers. Therefore, chiral chromatography is not an applicable technique for the analysis of this specific compound.

Theoretical and Computational Studies of 1 Benzyloxy 4 Bromo 3 Chloro 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and physics to predict molecular properties.

The presence of the flexible benzyloxy group (–OCH₂Ph) means that the molecule can exist in various conformations. The orientation of the benzyl (B1604629) group relative to the substituted benzene (B151609) ring is of particular interest. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. This is achieved by systematically rotating the key dihedral angles, such as the C-O-C-C angle of the ether linkage, and calculating the energy at each step. The results of such an analysis would likely show that steric hindrance between the hydrogen atoms of the benzyl group and the substituents on the other ring plays a significant role in determining the preferred conformation.

Due to the lack of specific published research on 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene, the following table presents hypothetical but realistic optimized geometric parameters based on DFT calculations of similar substituted aromatic ethers.

ParameterBond/AngleRepresentative Value
Bond LengthC-Br1.91 Å
C-Cl1.74 Å
C-O (ether)1.37 Å
O-C (methylene)1.43 Å
Bond AngleC-C-Br121°
C-C-Cl120°
C-O-C118°
Dihedral AngleC-O-C-C85°

Note: These values are illustrative and represent typical ranges observed for similar molecular structures.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large, diffuse electron clouds, such as aromatic systems, tend to have high polarizability. This property is important for predicting intermolecular forces, such as van der Waals interactions.

Electronic PropertyRepresentative Calculated Value
Dipole Moment (Debye)2.5 D
Average Polarizability (ų)35.0

Note: These values are illustrative and based on general expectations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-rich aromatic rings and the electronegative halogens would influence the energies of these orbitals.

FMO ParameterRepresentative Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and provide a general idea of the expected electronic character.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. MEP maps are extremely useful for identifying the likely sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative regions (red/yellow): These are areas of high electron density and are susceptible to electrophilic attack. Such regions would likely be located around the oxygen atom of the ether linkage and potentially on the aromatic rings, influenced by the activating/deactivating nature of the substituents.

Positive regions (blue): These are areas of low electron density or electron deficiency, making them prone to nucleophilic attack. The hydrogen atoms, particularly those on the methyl group and the aromatic rings, would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions , which represent charge transfer from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal:

Hyperconjugation: Interactions between the lone pairs on the oxygen, bromine, and chlorine atoms and the antibonding orbitals of the aromatic rings.

Intramolecular charge transfer: The extent of electron delocalization from the benzyloxy group to the substituted benzene ring, and vice versa.

Quantum Chemical Descriptors and Global Chemical Reactivity Indices

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic character of a species.

Reactivity IndexFormulaRepresentative Value
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.85 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.65 eV
Chemical Softness (S)1 / (2η)0.19 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)2.79 eV

Note: These values are illustrative and calculated from the representative FMO energies provided earlier.

Hardness, Softness, Electrophilicity Index, and Fukui Functions

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of a molecule. Key descriptors in this framework include chemical hardness (η), softness (S), and the global electrophilicity index (ω). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (ε) using Koopmans' theorem: η ≈ (εLUMO - εHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher kinetic stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of electron cloud polarization.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and hardness: ω = μ² / 2η, where μ ≈ (εHOMO + εLUMO) / 2.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule, highlighting the specific atoms most likely to participate in a reaction.

For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step. researchgate.net The resulting HOMO and LUMO energies would be used to calculate the global reactivity descriptors. The analysis of Fukui functions would then pinpoint which of the aromatic carbons or other atoms are most susceptible to attack.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes.)

ParameterSymbolFormulaHypothetical Value
HOMO EnergyεHOMO--6.25 eV
LUMO EnergyεLUMO--1.15 eV
HOMO-LUMO GapΔEεLUMO - εHOMO5.10 eV
Ionization PotentialI-εHOMO6.25 eV
Electron AffinityA-εLUMO1.15 eV
Chemical Potentialμ(εHOMO + εLUMO)/2-3.70 eV
Hardnessη(εLUMO - εHOMO)/22.55 eV
SoftnessS1/η0.39 eV⁻¹
Electrophilicity Indexωμ²/2η2.68 eV

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.

The process involves first optimizing the molecular geometry of this compound. Subsequently, the GIAO calculation is performed on the optimized structure to yield the absolute isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding values of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted shifts can then be compared with experimental data to validate the computed structure.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are example values for illustrative purposes. Atom numbering is arbitrary.)

AtomPredicted Chemical Shift (δ, ppm)
C1154.2
C2128.5
C3131.0
C4122.8
C5133.5
C6129.7
C-Methyl16.3
C-Methylene71.5
C-Phenyl (ipso)136.8

Vibrational Frequencies (IR and Raman) Prediction and Interpretation

Computational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed values are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions like stretching, bending, or torsion. researchgate.netresearchgate.net This allows for a confident assignment of the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are hypothetical scaled values for illustrative purposes.)

Wavenumber (cm⁻¹)IntensityAssignment (PED)
3085MediumC-H stretch (Aromatic)
2925WeakC-H stretch (Methyl)
1580StrongC=C stretch (Aromatic ring)
1250StrongC-O-C stretch (Ether)
1050MediumC-Cl stretch
680StrongC-Br stretch

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which relates to the intensity of the absorption band. These calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. researchgate.net For this compound, TD-DFT would likely predict transitions involving the π-systems of the substituted benzene and benzyl rings.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species that are difficult or impossible to observe experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would first identify the structures of the reactants and products. A transition state (TS) search would then be performed to locate the highest energy point along the reaction pathway that connects them. A true transition state is a first-order saddle point on the potential energy surface, confirmed by a frequency calculation that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it connects smoothly to the intended reactants and products. This analysis confirms the role of the transition state in the specific reaction and provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

Activation Energy Calculations for Proposed Synthetic Pathways

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Molecular Dynamics Simulations for Dynamic Behavior and Interactions

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Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate a detailed article on "this compound" according to the specific roles and applications outlined in your request.

The searches indicate that while precursors to this compound, such as substituted phenols, are known, the compound "this compound" itself is not featured in published research concerning its role as a key synthetic intermediate for the specified applications. Specifically, no data was found on its use as a:

Precursor for advanced organic building blocks or fine chemicals.

Intermediate in multi-component reactions (MCRs) or sequential and cascade transformations.

Strategic intermediate for constructing substituted heterocyclic systems.

Contributor to novel reaction methodology development.

Basis for the design and synthesis of derivatives for Structure-Activity Relationship (SAR) studies in chemical contexts.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. The compound does not appear to be a widely utilized or reported building block in the contexts specified.

Role of 1 Benzyloxy 4 Bromo 3 Chloro 2 Methylbenzene As a Key Synthetic Intermediate

Design and Synthesis of Derivatives of 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene for Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Exploration of Substituent Effects on Reactivity and Selectivity

The compound this compound serves as an exemplary scaffold for investigating the nuanced interplay of various substituents on the reactivity and regioselectivity of a polysubstituted benzene (B151609) ring. The benzene ring is adorned with four distinct substituents: a benzyloxy group (-OCH₂C₆H₅), a methyl group (-CH₃), a chlorine atom (-Cl), and a bromine atom (-Br). The collective electronic and steric contributions of these groups dictate the molecule's behavior in chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions.

The reactivity of a substituted benzene ring is largely governed by the electron-donating or electron-withdrawing nature of its substituents. lumenlearning.comwikipedia.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, leading to deactivation. wikipedia.orgyoutube.com

In the case of this compound, the benzyloxy and methyl groups are considered activating. The benzyloxy group, an ether, is a strong activating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. stpeters.co.inyoutube.com The methyl group is a weakly activating group, primarily through an inductive effect, pushing electron density into the ring. libretexts.org In contrast, the chloro and bromo substituents are deactivating. Halogens exhibit a dual nature; they are inductively electron-withdrawing due to their high electronegativity but can donate electron density through resonance. msu.edustackexchange.com For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring compared to benzene. stackexchange.com

The directing effect of these substituents determines the position of substitution for an incoming electrophile. All activating groups and weakly deactivating halogens are ortho-, para- directors. pharmaguideline.commasterorganicchemistry.com This is because they can stabilize the arenium ion intermediate formed during the substitution at these positions through resonance. ulethbridge.ca The benzyloxy, methyl, chloro, and bromo groups all direct incoming electrophiles to the positions ortho and para relative to themselves.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
Benzyloxy (-OCH₂C₆H₅) Resonance donating, inductively withdrawingStrongly ActivatingOrtho, Para
Methyl (-CH₃) Inductively donatingWeakly ActivatingOrtho, Para
Chloro (-Cl) Inductively withdrawing, resonance donatingWeakly DeactivatingOrtho, Para
Bromo (-Br) Inductively withdrawing, resonance donatingWeakly DeactivatingOrtho, Para

Synthesis of Analogues for Methodological Development

The synthesis of analogues of this compound is a crucial aspect of methodological development in organic chemistry. By systematically modifying the substituents on the aromatic ring, chemists can probe the scope and limitations of existing synthetic methods and develop novel transformations. The construction of such polysubstituted benzenes relies on a strategic sequence of reactions, primarily electrophilic aromatic substitutions and cross-coupling reactions. nih.govrsc.org

The development of synthetic routes to analogues of this compound allows for the exploration of new catalytic systems, reaction conditions, and functional group transformations. For instance, the presence of bromo and chloro substituents provides handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of new substituents. The synthesis of a library of analogues with varied electronic and steric properties can be instrumental in understanding reaction mechanisms and optimizing reaction conditions for desired outcomes.

A key challenge in the synthesis of these analogues is controlling the regioselectivity of the substitution reactions. youtube.com The order in which the substituents are introduced onto the benzene ring is critical to achieving the desired substitution pattern. libretexts.org For example, starting with a precursor that has a strongly directing group can guide the subsequent substitutions to the desired positions. Retrosynthetic analysis is a powerful tool for planning the synthesis of such complex molecules. libretexts.org

Q & A

Basic Research Questions

Q. How can the regioselectivity of nucleophilic substitution reactions be optimized for 1-(benzyloxy)-4-bromo-3-chloro-2-methylbenzene?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. The bromine atom at position 4 is more susceptible to nucleophilic substitution (e.g., with sodium methoxide) due to its lower electronegativity compared to chlorine, which stabilizes the leaving group. Steric hindrance from the 2-methyl group may further influence reactivity. Use kinetic studies (e.g., monitoring reaction rates via HPLC) and computational analysis (DFT calculations) to predict and validate reaction pathways .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., aromatic protons and methyl group signals).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Q. How does the benzyloxy group influence the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The benzyloxy group is acid-labile; protonation of the ether oxygen weakens the C-O bond, leading to cleavage under strong acids (e.g., HCl in dioxane). Under basic conditions, the methyl group at position 2 may sterically protect the benzyloxy group. Stability can be assessed via controlled hydrolysis experiments (pH-dependent TLC monitoring) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic effects of substituents on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing chlorine at position 3 increases the electrophilicity of the adjacent bromine. Solvent effects (PCM models) and transition-state optimization (NEB method) refine reaction energy profiles .

Q. How can contradictory reactivity data between lab-scale and computational predictions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. Validate computational models by:

  • Microkinetic Modeling : Incorporate solvent polarity (e.g., DMSO vs. toluene) and explicit solvation.
  • Isotopic Labeling : Track substituent mobility (e.g., 18O^{18}\text{O} in benzyloxy group) to confirm mechanistic assumptions .

Q. What strategies improve selectivity in cross-coupling reactions involving the bromine substituent?

  • Methodological Answer :

  • Catalyst Screening : Use Pd/XPhos systems for Suzuki-Miyaura coupling to minimize steric interference from the 2-methyl group.
  • Directed Ortho-Metalation : Exploit the chlorine substituent as a directing group for sequential functionalization. Monitor selectivity via competitive reaction studies (GC-MS) .

Q. How do steric and electronic effects govern the compound’s utility in medicinal chemistry scaffolds?

  • Methodological Answer : The 2-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation. The benzyloxy group serves as a prodrug moiety (cleavable in vivo). Structure-activity relationships (SAR) can be explored via analog synthesis (e.g., replacing bromine with iodine) and bioassays (e.g., enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.